molecular formula C20H26N8 B6443023 2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine CAS No. 2549064-67-5

2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine

Cat. No. B6443023
CAS RN: 2549064-67-5
M. Wt: 378.5 g/mol
InChI Key: NILIENYFBHCJDJ-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against certain cancer cells .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . Additionally, the reaction of certain compounds with 3-propargyl bromide has been used to access triazoles via the 1,3-dipoar cycloaddition reaction .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

This compound is a part of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antitumor Activity

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Antimicrobial Activity

The pyrazolopyrimidine moiety, which this compound is a part of, is used in the design of many pharmaceutical compounds that have antimicrobial applications .

Anti-Alzheimer’s Disease Activity

Compounds with the pyrazolopyrimidine moiety have been found to have applications in the treatment of Alzheimer’s disease .

Anti-Inflammatory and Antioxidant Applications

These compounds also have anti-inflammatory and antioxidant applications .

Neuroprotective Agent

A molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like PD and other age-linked disorders .

Tumor Imaging

Pharmacokinetics of compound 2 was carried out using the radioiodination technique in tumour-bearing Albino mice which shows good uptake at the tumour site .

Antidiabetic Activity

Compounds with the pyrazolopyrimidine moiety have been found to have antidiabetic applications .

Future Directions

The future directions in the research of these compounds could involve further exploration of their anticancer properties and potential applications in cancer treatment. The development of new synthetic routes towards these compounds for their biological and medicinal exploration is an attractive area for researchers .

properties

IUPAC Name

4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-4-15-11-17(25-18(24-15)14-5-6-14)27-7-9-28(10-8-27)20-16-12-21-26(3)19(16)22-13(2)23-20/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILIENYFBHCJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine

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